molecular formula C9H14O2Si B1447070 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid CAS No. 1268810-07-6

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Cat. No.: B1447070
CAS No.: 1268810-07-6
M. Wt: 182.29 g/mol
InChI Key: HZGALDCSOVHAQW-UHFFFAOYSA-N
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Description

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O2Si. It is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a trimethylsilyl-ethynyl group.

Scientific Research Applications

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium, to introduce the trimethylsilyl-ethynyl group onto the cyclopropane ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-trimethylsilylethynyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGALDCSOVHAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

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